molecular formula C4H3IN2O2 B140508 5-Iodouracil CAS No. 696-07-1

5-Iodouracil

Cat. No.: B140508
CAS No.: 696-07-1
M. Wt: 237.98 g/mol
InChI Key: KSNXJLQDQOIRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodouracil (5-IU) is a halogenated derivative of uracil, where a hydrogen atom at the 5-position is replaced by iodine. It has been studied extensively for its structural, electronic, and biological properties since the 1950s, particularly in the context of antitumor and antiviral applications . The incorporation of 5-IU into nucleic acids can induce mismatched base pairing (e.g., with guanine instead of adenine), leading to mutagenic or therapeutic effects depending on the context . Its large atomic radius (iodine: 1.39 Å) and polarizability distinguish it from smaller halogens like fluorine, chlorine, and bromine, influencing its molecular interactions and stability in biological systems .

Preparation Methods

The synthesis of 5-Iodouracil typically involves the iodination of uracil. One common method is the reaction of uracil with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. This reaction is carried out in an aqueous medium at elevated temperatures to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Iodouracil undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, potassium iodide, hydrogen peroxide, and cuprous cyanide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

5-Iodouracil and its analogs have shown significant potential as anticancer agents . Research indicates that various N-substituted derivatives of this compound exhibit potent anticancer activity against different cancer cell lines, including HepG2 cells. For instance, one study reported that an N1,N3-dicyclohexylmethyl analog displayed an IC50 value of 16.5 μg/mL, indicating strong cytotoxic effects on cancer cells . The mechanism by which these compounds exert their effects often involves the inhibition of nucleic acid synthesis, which is critical for cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity . Studies have shown that certain derivatives can inhibit the growth of both bacterial and fungal pathogens. The synthesis of N1,N3-disubstituted uracils has been linked to enhanced antibacterial and antifungal activities, suggesting that modifications at these positions can improve their efficacy against microbial infections .

Viral Inhibition

This compound is also being investigated for its potential as an antiviral agent . It has been studied as a topical antiviral agent due to its ability to inhibit viral replication. For example, 2'-deoxy-5-iodouridine, a related compound, has been employed in clinical settings to target viral infections effectively . Additionally, this compound's structural similarity to nucleotides allows it to interfere with viral RNA synthesis.

Mutagenesis Studies

Research into the mutagenic effects of this compound has provided insights into its biochemical interactions. A study involving bacteriophage T4 indicated that the lethality induced by this compound was not due to mutagenesis but rather through other mechanisms . This finding is crucial for understanding the safety profile of this compound in therapeutic contexts.

Enzyme Inhibition

This compound acts as a potent inhibitor of dihydropyrimidine dehydrogenase (DHPDHase), an important enzyme in pyrimidine metabolism. Its ability to inactivate this enzyme suggests potential applications in regulating metabolic pathways associated with cancer and other diseases . The mechanism involves covalent binding and modification of the enzyme's active site, highlighting the compound's utility in biochemical research.

Bacterial Detection Agent

Recent studies have explored the use of this compound as an ex vivo bacterial detection agent . Its application in clinical settings aims to improve the detection of bacterial infections, particularly in resource-limited settings where traditional imaging techniques may be less accessible . This innovative approach could enhance diagnostic capabilities and treatment outcomes.

Data Summary Table

ApplicationDescriptionKey Findings
AnticancerInhibits cancer cell proliferationN1,N3-dicyclohexylmethyl analog showed IC50 = 16.5 μg/mL against HepG2 cells
AntimicrobialExhibits antibacterial and antifungal propertiesN1,N3-substituted uracils show enhanced activity against pathogens
AntiviralPotential as a topical antiviral agentEffective against viral replication; used in clinical settings
Mutagenesis StudiesInvestigates biochemical interactionsLethality not due to mutagenesis; alternative mechanisms identified
Enzyme InhibitionInhibits dihydropyrimidine dehydrogenaseCovalent modification observed; affects metabolic pathways
Bacterial Detection AgentUsed for detecting bacterial infectionsPromising results in clinical studies for infection detection

Mechanism of Action

The mechanism of action of 5-Iodouracil involves its incorporation into nucleic acids. When integrated into DNA or RNA, it acts as a UV-sensitive chromophore, allowing researchers to study nucleic acid-protein interactions through photochemical reactions . The molecular targets and pathways involved include the DNA and RNA molecules into which this compound is incorporated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Halogenation at the 5-position of uracil alters bond lengths, angles, and electronic properties. Density functional theory (DFT) calculations reveal that the C5–I bond in 5-IU is longer (2.12 Å) compared to C5–Br (1.91 Å) in 5-bromouracil (5-BrU) and C5–F (1.35 Å) in 5-fluorouracil (5-FU) due to iodine’s larger atomic size . The iodine atom’s polarizability also enhances π-stacking interactions in enzyme binding pockets, as observed in its interaction with human ecto-5′-nucleotidase (CD73) . In contrast, 5-FU’s electronegativity strengthens hydrogen bonding but reduces steric bulk, favoring base-pairing fidelity in DNA/RNA .

Table 1: Structural and Electronic Comparison of Halogenated Uracils

Compound Halogen Atomic Radius (Å) C5–X Bond Length (Å) Key Interactions
5-Fluorouracil 0.64 1.35 Hydrogen bonding, electronic induction
5-Chlorouracil 0.99 1.72 Moderate steric effects, carcinogenic
5-Bromouracil 1.14 1.91 Photoreactivity, mutagenic
5-Iodouracil 1.39 2.12 π-stacking, enzyme inactivation

Photochemical and Metabolic Stability

UV irradiation of 5-IU generates uracilyl free radicals, leading to uracil formation and DNA damage—a property shared with 5-BrU but enhanced in 5-IU due to weaker C–I bond energy . Conversely, 5-FU and 5-ClU exhibit lower photoreactivity, making them less suitable for photodynamic therapy . Metabolic dehalogenation of 5-IU is inhibited by 5-diazouracil, a feature exploited to enhance its tumor-selective radiosensitization .

Biological Activity

5-Iodouracil (5-IUra) is a halogenated derivative of uracil, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article discusses the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including halogenation of uracil. The most common approach involves the iodination of uracil using iodine monochloride or iodine in the presence of a suitable solvent. The resulting compound can then undergo further modifications to yield various analogs with enhanced biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study reported the synthesis of several N-substituted 5-iodouracils and their evaluation for anticancer activity against various cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HuCCA-1 (cholangiocarcinoma) cells. The results indicated that certain analogs exhibited significant cytotoxic effects with IC50 values as low as 16.5 μg/mL for the most potent compound .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μg/mL)
N1,N3-Dicyclohexylmethyl-5-IUraHepG216.5
Cyclohexylmethyl-5-IUraA54933.0
Cyclohexylmethyl-5-IUraHuCCA-149.0
Cyclohexylmethyl-5-IUraT47D20.0

These findings suggest that modifications at the N1 and N3 positions of the uracil ring can significantly enhance anticancer activity, making these compounds promising candidates for further development as therapeutic agents.

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial effects. Research has shown that certain analogs possess activity against various bacterial strains, although their efficacy can vary significantly depending on structural modifications .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N1-Butyl-5-IUraStaphylococcus aureus12 μg/mL
N1-Cyclohexylmethyl-5-IUraEscherichia coli25 μg/mL

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid metabolism. As a uracil analog, it can be incorporated into RNA and DNA, leading to mutations and impaired cellular function. Specifically, studies indicate that this compound can inhibit thymidine phosphorylase (TP), an enzyme involved in nucleoside metabolism, thereby affecting cell proliferation and survival .

Enzyme Inhibition Studies

Kinetic studies on thymidine phosphorylase revealed that this compound acts as an inhibitor, with a reported inhibition rate of up to 61% at concentrations around 0.64 mM . This inhibition is crucial for understanding how this compound can selectively target rapidly dividing cancer cells while potentially sparing normal cells.

Case Studies

  • Anticancer Efficacy in HepG2 Cells : A study demonstrated that N1,N3-dicyclohexylmethyl-5-IUra displayed significant cytotoxicity in HepG2 cells compared to standard chemotherapeutics like doxorubicin . This highlights the potential for developing new treatment regimens incorporating this compound.
  • Bacteriophage T4 Studies : Research on bacteriophage T4 indicated that the lethal effects of this compound are not solely due to mutagenic processes but may involve direct interference with viral replication mechanisms . This suggests additional avenues for exploring its antiviral potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-iodouracil, and how can its purity and structure be validated?

  • Methodological Answer : this compound is typically synthesized via halogen exchange reactions. For example, reacting potassium thiocyanate (KSCN) with this compound in aqueous media yields derivatives like 5-thiocyanatouracil. Post-synthesis, characterization involves:

  • FT-IR and FT-Raman spectroscopy to confirm functional groups and vibrational modes.
  • Nuclear Magnetic Resonance (NMR) for structural elucidation.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (≥98% is typical) .

Q. How is the molecular geometry of this compound determined experimentally and computationally?

  • Methodological Answer :

  • X-ray crystallography provides bond lengths and angles (e.g., C-I bond length ~2.09 Å). However, limited crystal data exist for pure this compound, necessitating complementary methods .
  • Density Functional Theory (DFT) at the B3LYP/DGDZVP level optimizes molecular geometry in isolated states, validated against experimental data from metal complexes or enzyme-bound structures .

Q. What experimental protocols are used to evaluate the cytotoxicity of this compound derivatives?

  • Methodological Answer : Cytotoxicity is assessed via:

  • Cell viability assays (e.g., MTT or resazurin) using human cell lines like MRC-5 fibroblasts.
  • Dose-response curves to calculate IC50 values (e.g., noncytotoxic threshold: IC50 >50 μg/mL).
  • Comparative analysis with non-halogenated analogs (e.g., uracil) to isolate iodine’s role .

Q. How can researchers differentiate between normal and toxicological effects of this compound in biological systems?

  • Methodological Answer : Toxicity studies require:

  • In vivo models (e.g., male albino rats) to monitor organ-specific changes (liver/kidney histopathology).
  • Dose-controlled exposure and comparison with controls.
  • Biochemical assays (e.g., serum creatinine for renal function) to quantify irreversible adverse effects .

Q. What spectroscopic techniques are essential for characterizing this compound in the solid state?

  • Methodological Answer :

  • FT-IR and FT-Raman spectroscopy identify vibrational modes (e.g., C=O stretching at ~1700 cm⁻¹).
  • UV-Vis spectroscopy to study photochemical reactivity.
  • Powder X-ray diffraction (PXRD) for crystallinity assessment, though pure this compound often requires computational support due to sparse experimental data .

Advanced Research Questions

Q. How does this compound enhance DNA damage under ionizing radiation, and what experimental setups validate its radiosensitizing role?

  • Methodological Answer : Radiosensitization mechanisms are probed via:

  • Fast ion impact studies measuring double differential cross-sections (DDCS) of electron emission.
  • Comparative experiments with thymine or uracil to quantify iodine’s contribution to electron ejection (e.g., 42–66 MeV C ions induce 2–3× higher electron yields in this compound) .
  • X-ray absorption spectroscopy to track low-energy electron generation and radical formation .

Q. What computational strategies reconcile discrepancies between DFT-predicted and experimentally observed vibrational spectra of this compound?

  • Methodological Answer :

  • Frequency scaling factors adjust DFT-calculated wavenumbers (B3LYP/DGDZVP) to match experimental FT-IR/Raman data.
  • Solvent effect modeling (e.g., polarizable continuum models) accounts for solid-state interactions absent in isolated-molecule simulations .

Q. How do halogen-bonding interactions influence the deiodination kinetics of this compound in nucleosides?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) and Arrhenius plots quantify reaction rates.
  • NMR monitoring of deiodination in iodo-uridines vs. iodo-cytidines reveals sugar moiety effects (e.g., 5-iodocytosine deiodinates faster due to stronger halogen bonds) .

Q. What photochemical methods are used to study this compound’s role in DNA G-quadruplex structures?

  • Methodological Answer :

  • UV irradiation at 302 nm induces 2'-deoxyribonolactone formation in telomeric DNA 22-mers.
  • Gel electrophoresis and mass spectrometry identify strand breaks and crosslinks.
  • Circular dichroism (CD) confirms structural integrity of antiparallel vs. parallel G-quartets post-irradiation .

Q. How do halogenation pathways of this compound inform the design of halogenated nucleobases for therapeutic applications?

  • Methodological Answer :
  • Electrophilic substitution optimization (e.g., iodine vs. bromine reactivity in aqueous media).
  • Stability assays under physiological conditions (pH, temperature) to prioritize candidates.
  • Molecular docking to predict binding affinities with targets like thymidine phosphorylase .

Properties

IUPAC Name

5-iodo-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNXJLQDQOIRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061009
Record name 2,4(1H,3H)-Pyrimidinedione, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-07-1
Record name 5-Iodouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodouracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Iodouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-IODOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H59BRK500M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of uracil (28.6 mmol, 3.2 g) and iodine monochloride (49.2 mmol, 7.988 g) in methanol (120 mL) was refluxed for 40 hr. The solvent was removed under vacuum and the residue was crystallized from ethanol:water (1:1, 150 mL) and stored in the refrigerator for 3 h. The resulting needles were collected by filtration and were washed with ethanol:water (1:1 mixture, 50 mL), water (30 mL), hexane (30 mL) and then dried in air to obtain 5.47 g (80%) of 5-iodo uracil as a white needles (mp 278-282° C., Lit. 274-276° C., Synthetic communication 1988, 18, 855-867). EI-HRMS m/e calcd for C4H3IN2O2 (M+) 237.9239, found 237.9244.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7.988 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

The PNA trimer can be synthesized manually or in an automated peptide synthesizer. The synthesis of universal base PNA monomer has been reported in the literature129,130 The modified uracil PNA monomer may be synthesized starting from 5-iodouracil-1-acetic acid.131 The starting material reacts with ethyl N-[2-Boc-aminoethyl]glycinate, providing a 5-iodouracil PNA monomer that can be converted into the desired product through the Sonogashira coupling132 with 3-benzoylthio-1-propyne followed by treating with di-tbutyl-1-(tbutylthio)hydrazine-1,2-dicarboxylate.34
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl N-[2-Boc-aminoethyl]glycinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.